1,2,3,4,6,7-Hexabromonaphthalene
Overview
Description
1,2,3,4,6,7-Hexabromonaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H2Br6 and its molecular weight is 601.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Composition and Disposition
1,2,3,4,6,7-Hexabromonaphthalene (HBN) has been identified as a toxic contaminant in Firemaster BP-6, a commercial fire retardant consisting of polybrominated biphenyls (PBBs). HBN is a mixture of two isomers, 1,2,3,4,6,7-HBN and 2,3,4,5,6,7-HBN, in a ratio of 60:40. Research on male Fischer-344 rats revealed that after oral administration, HBN is incompletely absorbed. Following intravenous treatment, significant fecal excretion was observed, with negligible urinary excretion. The excreted radioactivity was primarily in the form of metabolites. The tissue distribution pattern indicated accumulation in the liver and adipose tissue, with the liver being the primary site of long-term accumulation. This study provides insights into the metabolism and disposition of HBN in biological systems (Birnbaum, Darcey, & McKinney, 1983).
Persistence in Biological Systems
Further research has focused on the persistence of HBN isomers in biological systems. The minor isomer, 2,3,4,5,6,7-HBN, was identified as extremely persistent and could be isolated from rat liver even 10 days after treatment with the HBN mixture. This isomer's resilience and long-term accumulation in the liver underscore its potential environmental and health impacts (Birnbaum & McKinney, 1985).
Environmental Presence and Impact
The presence of hexachloronaphthalene isomers, including 1,2,3,4,6,7-hexachloronaphthalene, has been observed in environmental samples. Studies have shown their selective retention in rat liver and their appearance in wildlife, such as in cod liver and guillemot eggs from the Swedish east coast. These findings highlight the environmental persistence and bioaccumulation of such compounds, raising concerns about their impact on ecosystems and potential health risks to wildlife (Asplund, Jakobsson, Haglund, & Bergman, 1994).
Analytical Methods and Characterization
Advanced analytical methods have been developed for the isolation and characterization of hexachloronaphthalene isomers. Gas chromatography techniques have enabled the separation and quantification of individual isomers, aiding in environmental and toxicological studies. Such analytical advancements are crucial for monitoring and understanding the distribution and impact of these compounds in the environment (Imagawa & Yamashita, 1997).
Safety and Hazards
Properties
IUPAC Name |
1,2,3,4,6,7-hexabromonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBYYPAXJKCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226538 | |
Record name | 1,2,3,4,6,7-Hexabromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75625-24-0 | |
Record name | 1,2,3,4,6,7-Hexabromonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7-Hexabromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7-HEXABROMONAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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